![molecular formula C34H58O28 B12636289 5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol” is a highly complex carbohydrate. It consists of multiple sugar units linked together, forming a polysaccharide. Such compounds are often found in nature and play crucial roles in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex carbohydrates typically involves multiple steps of glycosylation reactions. Each glycosylation step adds a sugar unit to the growing polysaccharide chain. Protecting groups are often used to ensure that the glycosylation occurs at the desired position. The reaction conditions usually involve the use of catalysts like Lewis acids or bases to facilitate the glycosylation.
Industrial Production Methods
Industrial production of complex carbohydrates often involves enzymatic synthesis. Enzymes like glycosyltransferases are used to catalyze the addition of sugar units to the polysaccharide chain. This method is more efficient and environmentally friendly compared to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Complex carbohydrates can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or hydrogen gas with a catalyst.
Substitution: Reagents like acetic anhydride for acetylation.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation of the hydroxyl groups can lead to the formation of aldonic acids, while reduction can yield sugar alcohols.
Aplicaciones Científicas De Investigación
Complex carbohydrates have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Play crucial roles in cell-cell communication and signaling.
Medicine: Used in drug delivery systems and as therapeutic agents.
Industry: Used in the production of biofuels and biodegradable materials.
Mecanismo De Acción
The mechanism of action of complex carbohydrates often involves their interaction with specific receptors or enzymes. For example, they can bind to lectins on the cell surface, mediating cell-cell interactions. They can also be substrates for enzymes like glycosidases, which break down the polysaccharide into simpler sugars.
Comparación Con Compuestos Similares
Similar Compounds
Cellulose: A polysaccharide consisting of glucose units linked by β-1,4-glycosidic bonds.
Starch: A polysaccharide consisting of glucose units linked by α-1,4 and α-1,6-glycosidic bonds.
Chitin: A polysaccharide consisting of N-acetylglucosamine units linked by β-1,4-glycosidic bonds.
Uniqueness
The uniqueness of the compound lies in its specific structure and the types of sugar units it contains. This structure determines its specific biological functions and applications.
Propiedades
Fórmula molecular |
C34H58O28 |
|---|---|
Peso molecular |
914.8 g/mol |
Nombre IUPAC |
5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C34H58O28/c1-7-26(17(42)20(45)29(51)54-7)60-31-22(47)14(39)11(5-53-31)58-30-21(46)15(40)12(6-52-30)59-32-24(49)18(43)27(9(3-36)56-32)62-34-25(50)19(44)28(10(4-37)57-34)61-33-23(48)16(41)13(38)8(2-35)55-33/h7-51H,2-6H2,1H3 |
Clave InChI |
HYAMXFWDYDSMAE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(CO2)OC3C(C(C(CO3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


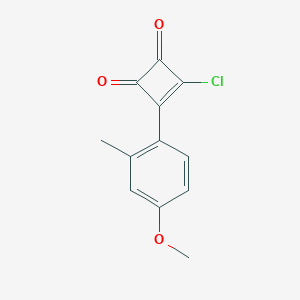
![1-Naphthaleneacetic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-, ethyl ester](/img/structure/B12636213.png)
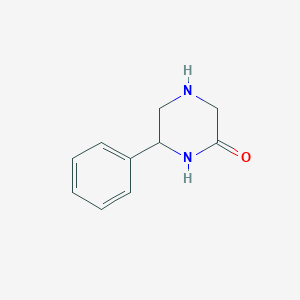

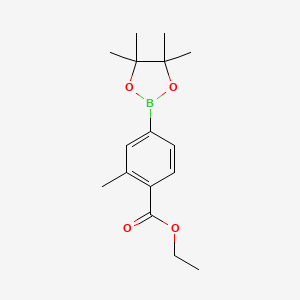
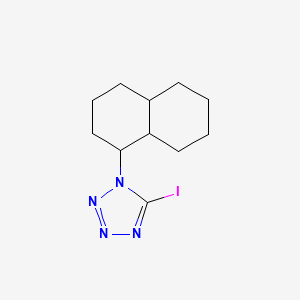

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-Methoxyphenyl)-2,4-dioxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12636246.png)
![({2-[4-(Morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12636262.png)
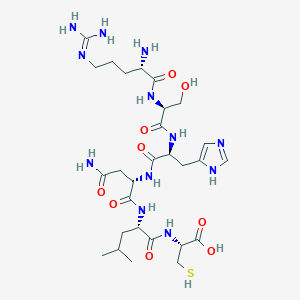
![1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12636274.png)
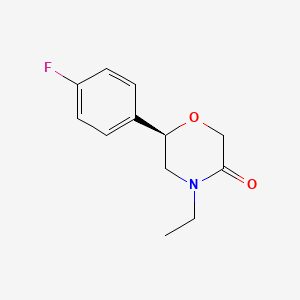
![[(1S,4S,5'R,6R,7S,8R,9S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-16-yl] propanoate](/img/structure/B12636282.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
